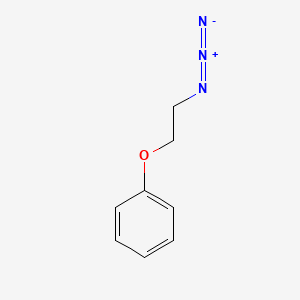

(2-Azidoethoxy)benzene

Description

Significance of Azido-Functionalized Molecules as Synthetic Intermediates

Azido-functionalized molecules are organic compounds containing the azide (B81097) group (-N₃). This functional group is highly energetic and exhibits a remarkable reactivity that makes it a cornerstone in organic synthesis. kit.edu The azide group's ability to act as a good leaving group, in the form of stable dinitrogen gas (N₂), drives many of its characteristic reactions. kit.edu

Historically, the development of organic azide chemistry began with the discovery of phenyl azide in 1864. researchgate.netmdpi.com Since then, the field has expanded dramatically, with azides now serving as precursors for a diverse range of nitrogen-containing compounds. researchgate.net They are key reactants in several important transformations, including the Staudinger reaction, the aza-Wittig reaction, and the Schmidt rearrangement. kit.edu

A significant leap in the application of azides came with the advent of "click chemistry," a concept introduced in the early 2000s. mdpi.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable triazole ring. nih.govacs.org This reaction is highly efficient, specific, and biocompatible, making it invaluable for creating complex molecular architectures. nih.govacs.orgbaseclick.eu The azide group's compact size and stability also contribute to its utility in accessing hindered positions within a molecule for these click reactions. rsc.org

Overview of the Azidoethoxy Moiety as a Versatile Chemical Handle

The azidoethoxy moiety, -OCH₂CH₂N₃, combines the reactivity of the azide group with the flexibility and solubility-enhancing properties of an ethoxy linker. This combination makes it an exceptionally versatile "chemical handle" for modifying molecules. The ethoxy spacer provides distance and flexibility between the azide and the rest of the molecule, which can be crucial in complex biological systems.

The azide end of the moiety can participate in a variety of conjugation reactions, most notably the aforementioned click chemistry. nih.gov This allows for the straightforward attachment of the molecule to other molecules containing a compatible functional group, such as an alkyne. This modular approach is central to the construction of complex structures for various applications. researchgate.net For instance, the azidoethoxy group can be incorporated into biomolecules like carbohydrates, peptides, and proteins, enabling their conjugation to other entities for imaging, drug delivery, or diagnostic purposes. nih.govnih.gov The inclusion of polyethylene (B3416737) glycol (PEG) linkers containing the azidoethoxy group can also improve the aqueous solubility of the resulting compounds. broadpharm.com

Research Trajectories and Interdisciplinary Applications

The unique properties of (2-Azidoethoxy)benzene and related azido-functionalized compounds have propelled their use across a multitude of scientific fields. In medicinal chemistry and chemical biology, these compounds are instrumental in the development of novel therapeutics and diagnostic tools. ontosight.ai For example, they are used in the synthesis of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells. baseclick.eu The stable triazole linkage formed via click chemistry is advantageous in these applications. baseclick.eu

The versatility of the azide group extends to materials science, where it is used to create functionalized polymers and surfaces. baseclick.eu Azido (B1232118) compounds can be used for controlled photo-crosslinking to modify surfaces and are integral in nanotechnology for preparing precisely modified structures. baseclick.eu Furthermore, azido-functionalized molecules are being explored for their potential in creating high-energy materials. ontosight.ai The ability to readily modify molecules with the azidoethoxy handle has also found applications in the synthesis of complex carbohydrates for studying biological processes and in the development of novel catalysts. nih.govmdpi.com The ongoing research into azido compounds continues to uncover new applications, driving innovation at the interface of chemistry, biology, and materials science. kit.eduontosight.ai

Synthetic Pathways to this compound: A Review of Methodologies

The synthesis of this compound and its structural analogues is primarily achieved through the strategic installation of the azide functional group. This process often leverages robust and well-established nucleophilic substitution reactions, where a suitable leaving group on a phenoxy precursor is displaced by an azide anion. Modern advancements in synthetic chemistry have also introduced more efficient techniques, such as microwave-assisted protocols and flow chemistry, to streamline these transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azidoethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOCSNKEABMQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475987 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70659-90-4 | |

| Record name | Benzene, (2-azidoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Reactions of 2 Azidoethoxy Benzene

Intrinsic Reactivity of the Azido (B1232118) Functional Group

The azido group is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is characterized by the release of dinitrogen gas (N₂), a thermodynamically very stable molecule, which provides a strong driving force for many of its reactions. The two primary modes of reactivity for azides like (2-Azidoethoxy)benzene are reduction to amines and participation in cycloaddition reactions.

Reduction Pathways to Amino Derivatives

The reduction of the azido group to a primary amine is a fundamental and highly efficient transformation. This conversion is a key step in many synthetic routes, as azides often serve as stable precursors to amines. For this compound, this reaction yields (2-Aminoethoxy)benzene, a valuable primary amine. Several methods are commonly employed for this reduction, each with its own advantages.

Catalytic Hydrogenation: This is one of the most common and cleanest methods for azide (B81097) reduction. The reaction involves treating the azide with hydrogen gas in the presence of a metal catalyst. thieme-connect.de Palladium on carbon (Pd/C) is a frequently used catalyst, but platinum and nickel are also effective. thieme-connect.de The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds smoothly at room temperature and atmospheric pressure, producing the amine and nitrogen gas as the only byproduct.

Staudinger Reduction: The Staudinger reaction provides a very mild method for reducing azides to amines, avoiding the use of metal catalysts or high-pressure hydrogen gas. youtube.comresearchgate.net The reaction occurs in two steps: first, the azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the loss of N₂ gas. youtube.combeilstein-journals.org In the second step, this intermediate is hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide (e.g., triphenylphosphine oxide). youtube.comresearchgate.net This method is particularly useful for molecules containing functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes. chemicalbook.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Room temperature, atmospheric pressure, alcoholic solvent | Clean reaction, high yield, only N₂ as byproduct | Can reduce other functional groups (alkenes, alkynes, nitro groups); requires specialized equipment for handling H₂ gas |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. H₂O | Step 1: Anhydrous solvent (THF, ether); Step 2: Aqueous workup | Very mild conditions, highly chemoselective, tolerates most other functional groups | Stoichiometric amounts of phosphine are required, produces a phosphine oxide byproduct that must be separated |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, rapid reaction | Not chemoselective (reduces esters, amides, etc.), highly reactive and requires careful handling |

Thermally Induced Cycloaddition Reactions

Organic azides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. uchicago.edu These reactions, often referred to as Huisgen 1,3-dipolar cycloadditions, are fundamental processes for the synthesis of five-membered heterocyclic rings. researchgate.netnih.gov

When this compound is heated with an alkyne, it can undergo a cycloaddition to form a 1,2,3-triazole. This thermal process typically requires elevated temperatures and often results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. beilstein-journals.orgorganic-chemistry.org The lack of regioselectivity and the harsh conditions required are significant drawbacks of the uncatalyzed thermal reaction. frontiersin.org

Similarly, the thermal reaction of this compound with an alkene will produce a triazoline ring. thieme-connect.com However, triazolines are often unstable and can undergo further reactions, such as the loss of N₂ to form an aziridine (B145994) or rearrangement to form an imine, which can complicate the reaction outcome.

Central Role in Click Chemistry Frameworks

The limitations of the thermal Huisgen cycloaddition were largely overcome with the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become the quintessential example of a "click" reaction. beilstein-journals.org This reaction is characterized by its high efficiency, mild reaction conditions, simple workup, and, most importantly, its exceptional regioselectivity. This compound, as a readily accessible organic azide, is an ideal substrate for this powerful transformation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for joining a molecule containing an azide with another containing a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linker. This reaction has found widespread application in drug discovery, materials science, and bioconjugation.

Unlike the concerted mechanism of the thermal cycloaddition, the CuAAC proceeds through a stepwise pathway involving copper-acetylide intermediates. organic-chemistry.org The catalytic cycle is believed to involve the following key steps:

Formation of a Copper-Acetylide: A copper(I) species reacts with the terminal alkyne to form a copper-acetylide complex. This step is thought to be crucial for activating the alkyne. beilstein-journals.org

Coordination and Cyclization: The organic azide, such as this compound, coordinates to the copper center. The azide then undergoes a cyclization with the activated alkyne. Computational and experimental studies suggest that this may involve a dinuclear copper intermediate, where one copper atom binds the acetylide and the other activates the azide.

Rearrangement and Protonolysis: The resulting copper-triazolide intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

This mechanism accounts for the reaction's remarkable regioselectivity. The stepwise, copper-mediated process exclusively yields the 1,4-isomer, in contrast to the mixture of 1,4- and 1,5-isomers produced in the thermal reaction. organic-chemistry.org

The active catalyst in the CuAAC reaction is the copper(I) ion. Since Cu(I) can be unstable and prone to oxidation to Cu(II), various catalyst systems have been developed to generate and stabilize the active species. beilstein-journals.org

A common and convenient method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate. beilstein-journals.org This approach allows the reaction to be performed in a variety of solvents, including water, without the need for rigorous exclusion of air.

To improve the efficiency of the reaction and prevent catalyst degradation, various ligands are often employed. These ligands coordinate to the copper(I) center, stabilizing it against oxidation and disproportionation, and significantly accelerating the rate of the cycloaddition. The choice of ligand can be critical, especially in demanding applications like bioconjugation where low catalyst concentrations are required.

| Catalyst System | Ligand | Typical Solvents | Key Features |

|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | None | H₂O/t-BuOH, DMSO, DMF | The most common and convenient system; generates Cu(I) in situ. |

| Cu(I) salts (e.g., CuI, CuBr) | None | Organic solvents (THF, CH₂Cl₂, Toluene) | Direct use of Cu(I); often requires an amine base and inert atmosphere. |

| CuSO₄ / Sodium Ascorbate | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Organic solvents, aqueous mixtures | Accelerates the reaction and protects Cu(I) from oxidation. Insoluble in water. researchgate.net |

| CuSO₄ / Sodium Ascorbate | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers | A water-soluble ligand, ideal for bioconjugation applications. |

| CuSO₄ / Sodium Ascorbate | BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Aqueous buffers | A third-generation water-soluble ligand that provides very fast reaction rates and protects against copper-mediated cytotoxicity. |

Applications in Macromolecular Assembly

The azide group of this compound is an essential tool for macromolecular assembly, enabling the construction of complex polymers and materials through covalent linkages. Its primary role is as a reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide-functionalized component, such as this compound, and an alkyne-functionalized partner.

Two principal strategies are employed to integrate this compound or its derivatives into macromolecular structures:

Polymerization of Azide-Containing Monomers: In this approach, a monomer structurally related to this compound, which also contains a polymerizable group, is synthesized. For example, 2-(2-azidoethoxy)ethyl methacrylate (B99206) (AEEMA) has been copolymerized with other monomers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org This results in a linear polymer chain with pendant azide groups derived from the AEEMA units. These azide groups are then available for subsequent "clicking" with alkyne-functionalized molecules, allowing for the creation of graft copolymers or cross-linked networks. rsc.org

Post-Polymerization Modification: This strategy involves the use of a pre-synthesized polymer that already contains alkyne functional groups in its side chains or at its chain ends. This compound can then be "clicked" onto these alkyne sites. This method is highly modular and allows for the precise introduction of the phenoxyethyl azide moiety onto a wide variety of polymer backbones, thereby modifying the polymer's properties or preparing it for further conjugation.

Through these methods, this compound can be used to assemble various macromolecular architectures, including:

Graft Copolymers: By attaching alkyne-terminated polymer chains to a backbone polymer containing azide groups (or vice versa).

Block Copolymers: By linking two different polymer blocks, one with a terminal azide and the other with a terminal alkyne.

Functionalized Surfaces and Nanoparticles: By immobilizing this compound onto alkyne-modified surfaces to create a layer of azide functionality for subsequent reactions.

These assemblies are critical in developing advanced materials for biomedical and pharmaceutical applications, such as drug delivery systems and biocompatible coatings. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, catalyst-free variant of the azide-alkyne click reaction. biotium.com It relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to significantly lower the activation energy of the cycloaddition with an azide. biotium.com This eliminates the need for the cytotoxic copper(I) catalyst used in CuAAC, making SPAAC exceptionally well-suited for applications in living systems and the synthesis of sensitive biomaterials. cisco.com

In the context of this compound, the azide group readily participates in SPAAC reactions. The reaction kinetics are primarily governed by the structure and strain of the cyclooctyne partner. While specific kinetic data for this compound is not prevalent in the literature, its reactivity is expected to be comparable to that of benzyl (B1604629) azide, a frequently used model organic azide for SPAAC kinetic studies. cisco.comrsc.org The reaction proceeds smoothly under physiological conditions, forming a stable triazole linkage with high efficiency and selectivity. nih.gov

Design Principles for Strained Alkyne Partners

The efficacy of the SPAAC reaction is critically dependent on the design of the strained alkyne. The central principle is to create a cyclooctyne ring that is sufficiently strained to react rapidly with azides but also stable enough to be handled and stored. Over the past two decades, several generations of strained alkynes have been developed, each with improved properties. biotium.com

Key design strategies include:

Increasing Ring Strain: The fusion of aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO) and its derivatives, further distorts the alkyne bond angle from the ideal 180°, increasing its internal energy and thus its reactivity. cisco.com Further refinement led to biarylazacyclooctynone (BARAC), which exhibits exceptional reaction kinetics. biotium.com

Lowering the LUMO Energy: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (e.g., in difluorinated cyclooctyne, DIFO) lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). cisco.com This leads to a smaller energy gap between the alkyne's LUMO and the azide's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction.

Minimizing Steric Hindrance: Some designs, like dibenzylcyclooctyne (DBCO), can exhibit slower kinetics due to steric interference from hydrogen atoms near the reaction site. rsc.org More advanced designs seek to minimize such unfavorable interactions.

Balancing Strain and Stability: While high strain leads to faster reactions, it can also lead to instability. Bicyclo[6.1.0]non-4-yne (BCN) represents a highly reactive yet more stable alternative to some cyclooctynes, offering a favorable balance for many applications. rsc.org

The table below summarizes the structures and second-order rate constants for the reaction of various strained alkynes with the model compound benzyl azide, which serves as a proxy for the reactivity of this compound.

| Strained Alkyne | Abbreviation | Structure | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| Cyclooctyne | OCT | ~0.002 - 0.004 | |

| Dibenzocyclooctynol | DIBO | ~0.084 | |

| Dibenzocyclooctynone | DIBO (ketone) | ~0.26 | |

| Azadibenzocyclooctyne | ADIBO / DBCO | ~0.4 | |

| Bicyclo[6.1.0]non-4-yne | BCN | ~0.6 - 1.0 |

Note: Rate constants are approximate and can vary based on solvent and temperature. Data compiled from multiple sources for reactions with benzyl azide. cisco.comrsc.org

Orthogonality and Compatibility with Diverse Functional Groups

A defining feature of SPAAC is its exceptional orthogonality. In chemical terms, an orthogonal reaction is one that proceeds in the presence of a wide range of other functional groups without interacting with them or interfering with their own potential reactions. acs.org

The SPAAC reaction involving this compound is compatible with the vast majority of functional groups found in biological molecules and synthetic polymers. Because the reaction is driven by strain and does not require a catalyst or harsh reagents (e.g., strong acids, bases, or redox agents), it can be performed under mild physiological conditions (neutral pH, aqueous solution, ambient temperature). nih.gov

Functional groups that are well-tolerated by SPAAC include:

Amines (-NH₂) and amides (-CONH-)

Carboxylic acids (-COOH) and esters (-COOR)

Alcohols (-OH) and ethers (-OR)

Thiols (-SH) and thioethers (-SR)

Aldehydes and ketones

This high degree of compatibility is crucial for macromolecular assembly, as it allows for the precise and selective modification of complex polymers and bioconjugates without the need for cumbersome protection/deprotection steps. acs.org For instance, a polymer bearing both amine and alkyne groups can be selectively functionalized with this compound at the alkyne sites without affecting the amine groups, which remain available for other transformations. This orthogonality enables the development of multifunctional materials where different components can be introduced in a controlled, stepwise manner.

Exploration of Other Click-Type Reactions

While the azide group of this compound is primarily associated with azide-alkyne cycloadditions, its utility in complex chemical systems is greatly enhanced by its orthogonality to other classes of click reactions. This allows for the design of multifunctional molecules and materials that can undergo multiple, independent chemical transformations.

Tetrazine-trans-Cyclooctene Ligation

The tetrazine-trans-cyclooctene (TCO) ligation is an example of an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov It is an exceptionally fast and selective bioorthogonal reaction between a 1,2,4,5-tetrazine (B1199680) (the diene) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (the dienophile). sigmaaldrich.com The reaction proceeds with second-order rate constants that can be orders of magnitude higher than those for SPAAC, making it ideal for applications where rapid conjugation at very low concentrations is required. nih.govnih.gov

Crucially, the azide functionality of this compound is completely inert to both tetrazines and trans-cyclooctenes. nih.gov This mutual orthogonality means that SPAAC and tetrazine ligation can be performed simultaneously or sequentially in the same reaction vessel without cross-reactivity. nih.gov

This property allows for sophisticated dual-labeling or multi-step assembly strategies. For example, a macromolecule could be designed to contain both a strained alkyne (e.g., BCN) and a trans-cyclooctene. This molecule could first be reacted with this compound via SPAAC to introduce a phenoxyethyl azide moiety, and subsequently, a tetrazine-functionalized probe could be attached to the TCO group via IEDDA, with no interference between the two distinct click reactions.

Applications As Molecular Building Blocks in Advanced Materials and Biological Systems

Organic Synthesis Applications

In the realm of organic synthesis, the azide (B81097) functional group of (2-Azidoethoxy)benzene is its most significant feature. It serves as a linchpin in modular "click chemistry" approaches and enables the strategic introduction of nitrogen atoms for the construction of heterocyclic systems.

The primary application of this compound in modular synthesis is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linking of two molecular fragments—one containing an azide and the other a terminal alkyne—to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it an ideal tool for assembling complex molecules from simpler, prefabricated modules.

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Yield (%) |

| This compound | Phenylacetylene (B144264) | CuSO4·5H2O, Sodium Ascorbate | 1-Aryl-4-phenyl-1,2,3-triazole | >95 |

| This compound | Propargyl alcohol | Cu(I) source | 1-Aryl-4-(hydroxymethyl)-1,2,3-triazole | High |

| This compound | Alkyne-functionalized sugar | Cu(I) source, aq. solvent | Glycoconjugate | High |

This table presents representative data for the CuAAC reaction, illustrating the modular coupling facilitated by the azide group.

Natural products provide a rich source of biologically active and structurally complex scaffolds. However, their therapeutic potential can often be enhanced by synthetic modification. This compound serves as a valuable reagent for introducing a phenoxy-azide moiety onto these natural product backbones. This derivatization can improve properties such as solubility, stability, or bioavailability, and can be used to attach probes for studying the molecule's mechanism of action.

The process typically involves identifying a reactive site on the natural product, such as a hydroxyl or carboxylic acid group, which can be converted into an alkyne. Subsequent CuAAC reaction with this compound appends the desired functional group. This strategy allows for the precise and efficient modification of complex structures without the need for extensive protecting group chemistry. For instance, while direct examples with this compound are specific to proprietary research, the well-established methodology involves attaching similar azido-PEG linkers to complex natural products like celastrol (B190767) to improve their pharmacological profiles.

The azide group is a precursor for a variety of nitrogen-containing heterocycles. The most prominent application of this compound in this context is the synthesis of 1,2,3-triazoles via the aforementioned azide-alkyne cycloaddition. This reaction is a powerful method for creating a five-membered aromatic ring containing three nitrogen atoms. nih.govthieme-connect.combeilstein-journals.org

Beyond the standard CuAAC reaction, aryl azides like this compound can participate in other cycloaddition reactions. For example, in the absence of a metal catalyst, the reaction of aryl azides with activated methylene (B1212753) compounds, such as β-ketoesters, can lead to the formation of different triazole isomers. Specifically, reactions with 2-alkyl-substituted β-ketoesters have been shown to produce 5-hydroxy-1,2,3-triazoles in high yield. nih.govresearchgate.net This alternative pathway expands the synthetic utility of this compound for accessing a broader range of substituted heterocyclic systems.

| Azide Reactant | Co-reactant | Conditions | Heterocyclic Product |

| This compound | Terminal Alkyne | Cu(I) Catalyst | 1,4-Disubstituted-1,2,3-triazole |

| Aryl Azide | 2-Alkyl-β-ketoester | Base (e.g., KOH) | 1-Aryl-4-alkyl-5-hydroxy-1,2,3-triazole |

This table illustrates two distinct pathways for synthesizing nitrogen-containing heterocycles using an aryl azide building block.

Polymer Science and Materials Chemistry

In materials science, the robust and versatile nature of the azide group makes this compound an important component for creating functional polymers and advanced framework materials.

This compound and its derivatives are instrumental in the synthesis and functionalization of polymers. One common strategy involves the copolymerization of an alkyne-containing monomer with other monomers, followed by a post-polymerization modification using this compound via the CuAAC reaction. This "grafting-to" approach allows for the dense functionalization of polymer backbones with phenoxy groups, which can be used to tune the material's thermal, mechanical, or optical properties.

Alternatively, monomers structurally similar to this compound, such as 2-(2-azidoethoxy)ethyl methacrylate (B99206), can be directly polymerized to create polymers with pendant azide groups. These azide-functionalized polymers are versatile platforms that can be subsequently cross-linked or functionalized by reaction with various alkyne-containing molecules, leading to the formation of complex macromolecular architectures such as polymer brushes, star polymers, and hydrogels.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. While the construction of the primary COF lattice requires multitopic building blocks (e.g., molecules with two or more reactive sites), monofunctional molecules like this compound play a crucial role in their functionalization.

One key application is in the post-synthetic modification (PSM) of COFs. researchgate.netresearchgate.netrsc.org A COF can be initially constructed using building blocks that contain alkyne groups lining the pores. Subsequent treatment of this pre-formed framework with this compound via click chemistry allows for the covalent attachment of the phenoxyethoxy groups to the interior surface of the pores. nih.gov This strategy can be used to alter the chemical environment within the pores, for example, to enhance selective gas adsorption or to create active sites for catalysis.

Additionally, monofunctional reagents can act as "capping agents" during COF synthesis. By adding a controlled amount of a monofunctional molecule like this compound alongside the multitopic monomers, it is possible to control the growth and crystallinity of the COF and to introduce specific functionalities at the edges or defect sites of the framework. researchgate.netnorthwestern.edu

| Application Area | Role of this compound | Resulting Structure/Material |

| Post-Synthetic Modification | Covalent attachment to alkyne-functionalized COF pores | COF with phenoxy-functionalized channels |

| Growth Control/Defect Engineering | Acts as a capping agent during polymerization | Functionalized COF with controlled crystallinity |

This table summarizes the roles of a monofunctional azide in the synthesis and modification of Covalent Organic Frameworks.

Development of Glycopolymers with Specific Recognition Motifs

Glycopolymers, synthetic polymers decorated with carbohydrate moieties, are of immense interest as they can mimic the biological functions of natural glycoconjugates, which play critical roles in cell-cell recognition, adhesion, and signaling. nih.gov The synthesis of glycopolymers with well-defined structures and specific recognition motifs is crucial for their application in areas such as biosensing and targeted drug delivery.

This compound serves as a key component in the synthesis of such glycopolymers through post-polymerization modification. researchgate.net In this approach, a polymer backbone with pendant alkyne groups is first synthesized. Subsequently, this compound, often attached to a carbohydrate molecule, is "clicked" onto the polymer backbone via CuAAC. This method offers several advantages, including high efficiency, mild reaction conditions, and the ability to precisely control the density and presentation of the carbohydrate ligands. acs.org The phenoxy group of this compound can influence the solubility and aggregation properties of the resulting glycopolymer, potentially impacting its interaction with biological targets. nih.gov

The specific recognition properties of these glycopolymers are determined by the nature of the attached carbohydrate. For instance, glycopolymers bearing mannose residues can be designed to target mannose-binding lectins, which are often found on the surface of pathogens. The multivalent presentation of these sugar motifs on the polymer scaffold, facilitated by building blocks like this compound, can lead to a significant enhancement of binding affinity, a phenomenon known as the "cluster glycoside effect". acs.org

Bioconjugation Strategies in Chemical Biology (excluding clinical applications)

Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is a fundamental tool in chemical biology. bachem.com The azide group of this compound makes it an ideal reagent for various bioconjugation strategies, primarily through click chemistry.

Design of Linkers for Biologically Active Molecules

This compound can be incorporated into the design of heterobifunctional or heterotrifunctional linkers. These linkers possess multiple, distinct reactive groups, allowing for the sequential and orthogonal conjugation of different molecules. nih.govcore.ac.uk For example, a linker could be synthesized to contain the azido (B1232118) group from this compound, an alkyne group for another click reaction, and a third functional group such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on a protein. medchemexpress.cn

The phenoxy group within the this compound moiety can impart a degree of hydrophobicity to the linker, which can be advantageous in certain applications where interaction with cell membranes or hydrophobic pockets of proteins is desired. The ethoxy spacer provides flexibility and can influence the distance between the conjugated molecules.

| Linker Component | Function | Key Features | Relevant Research Findings |

| Azide Group | Enables CuAAC "click" chemistry | High efficiency, bioorthogonality | Used in the synthesis of heterotrifunctional linkers for dual-drug conjugates. nih.gov |

| Phenoxy Group | Influences solubility and non-covalent interactions | Provides a degree of hydrophobicity | Can modulate the properties of the final bioconjugate. |

| Ethoxy Spacer | Provides flexibility and controls spacing | Can be varied in length to optimize activity | Important for proper folding and function of conjugated biomolecules. |

| Additional Functional Groups | Allows for orthogonal conjugation | e.g., Alkyne, NHS ester, Maleimide | Enables the construction of complex bioconjugates with multiple components. medchemexpress.cn |

Site-Specific Modification of Peptides and Proteins

The ability to modify peptides and proteins at specific sites is crucial for studying their function and for creating novel research tools. bachem.comnih.gov this compound, when incorporated into a labeling reagent, can be used for the site-specific modification of proteins that have been engineered to contain an alkyne-bearing unnatural amino acid. nih.gov This is achieved through the highly selective CuAAC reaction, which does not interfere with other functional groups present in the protein.

This strategy allows for the attachment of a wide variety of moieties to a protein of interest, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or other small molecules. bachem.commdpi.com The this compound part of the reagent can influence the local environment of the attached label, potentially affecting its properties.

| Modification Strategy | Description | Advantages |

| Click Chemistry with Unnatural Amino Acids | An alkyne-containing unnatural amino acid is incorporated into a protein, which is then reacted with an azide-functionalized probe like one derived from this compound. | High specificity, bioorthogonality, versatile. nih.gov |

| Post-Translational Chemical Modification | A protein is chemically modified to introduce an alkyne group, followed by reaction with an azide-containing reagent. | Does not require genetic engineering. |

Preparation of Glycodendrimersomes and Other Bio-inspired Nanostructures

Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.gov Glycodendrimers, which have carbohydrates on their periphery, are of interest for applications in drug delivery and as mimics of multivalent biological interactions. mdpi.com this compound can be used in the synthesis of glycodendrimers by reacting an alkyne-functionalized dendrimer core with an azido-functionalized sugar derivative containing the this compound moiety. researchgate.net

The resulting glycodendrimers can self-assemble into higher-order structures such as glycodendrimersomes, which are vesicle-like structures. nih.gov The hydrophobic character of the benzene (B151609) ring in the this compound linker can contribute to the driving force for this self-assembly process. These bio-inspired nanostructures can encapsulate guest molecules and present a multivalent display of carbohydrates on their surface for specific recognition events. nih.govmdpi.com

Surface Functionalization of Nanoparticles for Research Probes

The surface of nanoparticles, such as gold nanoparticles (AuNPs), can be functionalized to create probes for biosensing and bioimaging. researchgate.netnih.gov this compound derivatives, particularly those with a thiol group for attachment to gold surfaces, can be used to form self-assembled monolayers (SAMs) on nanoparticles. nih.govacs.orgillinois.edu

These azide-terminated SAMs provide a versatile platform for the subsequent attachment of biomolecules, such as oligonucleotides or proteins, via click chemistry. nih.govnih.gov This allows for the creation of highly specific and stable research probes. The phenoxy group of the this compound can influence the packing and properties of the SAM, which in turn can affect the accessibility of the azide groups for reaction and the interaction of the nanoparticle probe with its target. researchgate.net

| Nanoparticle Type | Functionalization Strategy | Application |

| Gold Nanoparticles (AuNPs) | Formation of a self-assembled monolayer (SAM) with a thiol-derivatized this compound, followed by click chemistry. | Colorimetric biosensors, surface plasmon resonance (SPR) sensors. scilit.comnih.gov |

| Quantum Dots (QDs) | Ligand exchange with an azide-functionalized molecule, followed by bioconjugation via click chemistry. | Fluorescent imaging probes. nih.gov |

| Silica (B1680970) Nanoparticles | Covalent attachment of an azido-silane reagent, followed by click chemistry. | Encapsulation and targeted delivery of research agents. |

Mechanistic Insights and Computational Studies on 2 Azidoethoxy Benzene Reactions

Elucidation of Reaction Mechanisms

The azide (B81097) moiety in (2-azidoethoxy)benzene is the primary center of reactivity, participating in a variety of transformations including cycloadditions, rearrangements upon photolysis, and subsequent reactions of derived intermediates.

The azide group of this compound can act as a 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. These reactions, often referred to as Huisgen cycloadditions, are a cornerstone of click chemistry and provide a highly efficient route to 1,2,3-triazole heterocycles.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these cycloadditions. researchgate.netunimib.it For the reaction of an aryl azide like this compound with an alkyne, the reaction can proceed through two different regioisomeric transition states, leading to the formation of either a 1,4-disubstituted or a 1,5-disubstituted triazole. DFT calculations on analogous systems, such as phenylacetylene (B144264) and azidobenzene, have shown that the activation barriers for the two pathways can differ, often favoring the 1,4-isomer. researchgate.net The electronic nature of the substituents on both the azide and the alkyne plays a critical role in determining this regioselectivity. researchgate.net In the case of this compound, the electron-donating character of the phenoxy group is expected to influence the energies of the frontier molecular orbitals of the azide, thereby affecting the reaction rate and selectivity.

The reaction is generally understood to be a concerted, though often asynchronous, process. The asynchronicity refers to the non-simultaneous formation of the two new sigma bonds between the dipole and the dipolarophile. researchgate.net Computational models can precisely map the potential energy surface of the reaction, identifying the transition state geometries and activation energies.

| Reaction Pathway | Dipolarophile | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Isomer |

| Uncatalyzed [3+2] Cycloaddition | Phenylacetylene | M06-2X/6-31G(d) | 25.8 | 1,4-disubstituted |

| Uncatalyzed [3+2] Cycloaddition | Methyl Propiolate | B3LYP/6-311+G(d,p) | 23.5 | 1,4-disubstituted |

| Uncatalyzed [3+2] Cycloaddition | Norbornene | M06-2X/6-311+G(d,p) | 27.2 | Exo |

Table 1: Representative DFT-calculated activation energies for [3+2] cycloaddition reactions of aryl azides with various dipolarophiles. Data is illustrative of typical values found in computational studies on related systems.

Aziridines, three-membered nitrogen-containing heterocycles, can be synthesized from azides through the addition of a nitrene intermediate to an alkene. nih.govmoltuslab.com For this compound, this would typically involve the generation of the corresponding nitrene (e.g., via thermolysis or photolysis), followed by its reaction with an olefin. An alternative pathway involves the initial [3+2] cycloaddition of the azide with an alkene to form a triazoline intermediate, which then expels molecular nitrogen (N₂) to yield the aziridine (B145994). moltuslab.com

Once formed, the N-substituted aziridine derived from this compound is susceptible to nucleophilic ring-opening reactions due to its inherent ring strain. nih.gov The regioselectivity of this ring-opening is a key mechanistic question and is dictated by both steric and electronic factors. nih.govmdpi.com In acid-catalyzed reactions, the nitrogen is protonated to form an aziridinium (B1262131) ion. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (following an Sₙ1-like mechanism) or, if sterically hindered, at the less substituted carbon (Sₙ2-like mechanism). nih.gov

For an aziridine derived from this compound and an unsymmetrical alkene like styrene, nucleophilic attack could occur at either the benzylic or the terminal carbon of the original double bond. Mechanistic studies on similar systems show that strong nucleophiles in neutral or basic conditions favor attack at the less hindered carbon, while reactions under acidic conditions can lead to attack at the more carbocation-stabilizing position. nih.gov

| Nucleophile | Reaction Conditions | Site of Attack (on Styrene-derived Aziridine) | Mechanism Type |

| Thiophenol | CH₂Cl₂, rt | Less substituted carbon (β-attack) | Sₙ2 |

| Acetic Acid | Heat | More substituted carbon (α-attack) | Sₙ1-like |

| Sodium Azide | DMF, Heat | Less substituted carbon (β-attack) | Sₙ2 |

| H₂O / TFA | Aqueous | More substituted carbon (α-attack) | Sₙ1-like |

Table 2: Predicted regioselectivity of nucleophilic ring-opening for a model aziridine derived from an aryl azide and styrene, based on general mechanistic principles. nih.govmdpi.com

The photochemistry of aryl azides like this compound is dominated by the extrusion of N₂ to form a highly reactive aryl nitrene intermediate. researchgate.netresearchgate.net Upon irradiation with UV light (typically at wavelengths <300 nm for simple phenyl azides), the azide is excited, leading to the cleavage of the N-N₂ bond. thermofisher.comrsc.org This process generates a singlet nitrene, which is in a spin-allowed equilibrium with a ring-expanded didehydroazepine intermediate. researchgate.netresearchgate.net

The singlet nitrene is extremely reactive and can undergo several rapid transformations:

Intersystem Crossing (ISC): The singlet nitrene can undergo ISC to the more stable triplet nitrene ground state. The triplet nitrene behaves as a diradical and is less reactive than the singlet state. researchgate.net

Ring Expansion: The singlet nitrene can rearrange to the seven-membered didehydroazepine, which can be trapped by nucleophiles. beilstein-journals.org

C-H Insertion: The singlet nitrene can insert into adjacent C-H bonds, a common pathway in photoaffinity labeling. For this compound, this could lead to intramolecular cyclization products.

Reaction with Nucleophiles: The electrophilic singlet nitrene can react with various nucleophiles. For example, reaction with primary amines can lead to the formation of azo compounds. beilstein-journals.org

The ultimate product distribution depends heavily on the reaction conditions, such as the solvent, the presence of nucleophiles or radical scavengers, and the specific electronic properties of the aryl azide. researchgate.netnih.gov The phenoxyethoxy group in this compound would not significantly alter the fundamental photochemical pathways but could influence the rates and yields of subsequent intramolecular reactions.

Applications of Computational Chemistry

Computational chemistry serves as a powerful predictive tool for understanding the structure, properties, and reactivity of this compound and its derivatives. Methods like molecular docking and molecular dynamics provide insights that are complementary to experimental mechanistic studies.

While this compound itself is not a known therapeutic agent, its derivatives, particularly the 1,2,3-triazoles formed via cycloaddition, represent a class of compounds with significant potential in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a receptor, typically a protein). researchgate.net

For a hypothetical triazole derivative of this compound, a docking study would involve computationally placing the molecule into the binding pocket of a target protein. The algorithm then samples various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding free energy. nih.govnih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. mdpi.com Such studies can rationalize the biological activity of a compound and guide the design of new derivatives with improved potency and selectivity.

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Triazole Derivative of this compound | Tyrosine Kinase (hypothetical) | -8.5 | Lys720, Asp810 | H-Bond with triazole N |

| Triazole Derivative of this compound | Tyrosine Kinase (hypothetical) | -8.5 | Leu788, Val702 | Hydrophobic with phenoxy ring |

| Triazole Derivative of this compound | Tyrosine Kinase (hypothetical) | -8.5 | Phe811 | π-π Stacking with phenyl ring |

| BAPP Derivative | Androgen Receptor (2AX6) | -7.9 | Gln711, Arg752, Asn705 | H-Bond, Hydrophobic |

Table 3: Illustrative molecular docking results for a hypothetical triazole derivative of this compound against a protein kinase active site, compared with literature data for a different phenoxy derivative. nih.gov

The flexible ethoxy linker in this compound allows the molecule to adopt multiple conformations in space. Conformational analysis, typically performed using quantum mechanical methods like DFT, can identify the low-energy structures and the energy barriers for rotation around the single bonds (e.g., C-O and C-C bonds in the linker). researchgate.netresearchgate.net For ethoxybenzene, computational studies have shown that the minimum energy geometry involves the ethyl group lying in the same plane as the phenyl ring. researchgate.net The presence of the terminal azide group and the additional ether linkage in this compound introduces further degrees of freedom. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and ability to bind to a receptor.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. kummerlaender.euyoutube.com In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are used to predict the subsequent positions and velocities of the atoms. youtube.com An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into solvent effects on reactivity and the range of conformations accessible at a given temperature, complementing the static picture provided by conformational analysis. researchgate.net

| Dihedral Angle | Description | Calculated Minimum Energy Angle (°) | Method |

| C(aryl)-C(aryl)-O-C(ethyl) | Phenyl-Ether Torsion (in Ethoxybenzene) | 0 (planar) | B3LYP/TZVP |

| C(aryl)-O-C-C | Aryl-O-CH₂-CH₂ Torsion | ~180 (anti) | DFT |

| O-C-C-N | CH₂-CH₂-N-N₂ Torsion | ~180 (anti) | DFT |

| C-C-N-N | CH₂-N-N-N Torsion | ~180 (trans) | DFT |

Table 4: Predicted low-energy dihedral angles for the flexible linker of this compound based on computational studies of related fragments. researchgate.net

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. These computational methods allow for the precise calculation of the energies of reactants, products, and, most critically, the high-energy transition states that govern reaction rates. By mapping the potential energy surface, researchers can gain a deep understanding of reaction pathways, activation energies, and the thermodynamic feasibility of various transformations.

A primary area of computational investigation for molecules containing an azide group, such as this compound, is the [3+2] cycloaddition reaction, a cornerstone of "click chemistry." While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on the closely related compound, phenyl azide, provides significant mechanistic insights that are directly applicable. The (2-ethoxy) substituent on the benzene (B151609) ring is expected to modulate the electronic properties of the phenyl azide moiety, but the fundamental mechanistic pathways remain analogous.

Studies on phenyl azide cycloadditions utilize various DFT functionals, such as M06-2X, B97D, and ωB97X-D, to locate and characterize the transition structures. researchgate.netnih.govrsc.org These calculations reveal that the activation energy for these reactions is highly dependent on the electronic nature of the reacting partner (the dipolarophile). rsc.org

For instance, the activation energies for the [3+2] cycloaddition of phenyl azide with a range of ethylene (B1197577) derivatives have been systematically calculated. rsc.org These calculations demonstrate how electron-withdrawing or electron-donating groups on the ethylene moiety can significantly lower the energy barrier compared to the reaction with unsubstituted ethylene. This is a key insight that would be critical in predicting the reactivity of this compound in similar cycloaddition reactions.

The distortion/interaction model, also known as the activation strain model, is frequently employed to dissect the activation energy (ΔE‡) into two components: the distortion energy (ΔEdistortion) and the interaction energy (ΔEinteraction). researchgate.netresearchgate.netnih.gov The distortion energy is the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact.

Computational analyses of the reaction between phenyl azide and strained alkynes, like cyclooctyne (B158145), show that the remarkably low activation energy is primarily due to a reduced distortion energy. researchgate.netnih.gov The inherent strain in the cyclooctyne means less energy is needed to distort it to the transition state geometry, thus accelerating the reaction. nih.gov This principle is fundamental to understanding strain-promoted azide-alkyne cycloadditions (SPAAC), a bioorthogonal reaction where this compound could potentially be used.

The table below, derived from computational studies on phenyl azide, illustrates the calculated activation energies for its cycloaddition with various dipolarophiles, providing a model for the expected energetic behavior of this compound.

| Reactant (Dipolarophile) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ethylene | ωB97X-D/6-311G(d,p) | 17.9 | rsc.org |

| Acetylene | B3LYP | 16.2 | researchgate.net |

| Cyclooctyne | B3LYP | 8.0 | researchgate.net |

| Dicyanoethylene | ωB97X-D/6-311G(d,p) | 8.9 | rsc.org |

| Nitroethylene | ωB97X-D/6-311G(d,p) | 10.0 | rsc.org |

These theoretical calculations are crucial for predicting reactivity, understanding selectivity (regio- and stereo-), and designing novel reactions. By computationally screening different reaction partners and conditions, the synthetic utility of this compound can be efficiently explored and optimized.

In Silico Screening and Structure-Activity Relationship (SAR) Predictions

In silico screening and the development of Structure-Activity Relationship (SAR) models are vital computational strategies in modern chemical research and drug discovery. patsnap.comazolifesciences.com These methods leverage computational power to predict the properties and biological activities of molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with experimental screening. nih.gov While specific in silico screening or SAR studies focused on this compound are not prominent in the literature, the principles of these techniques can be readily applied to this molecule and its derivatives to explore their potential.

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target or for a specific property. nih.gov For a molecule like this compound, this could involve virtual screening to identify potential inhibitors for a specific enzyme, where the molecule serves as a scaffold or fragment for building a larger library of derivatives. Docking simulations, a key component of virtual screening, would predict the binding mode and affinity of these derivatives to a protein's active site. nih.gov

Structure-Activity Relationship (SAR) analysis is a qualitative approach that correlates specific structural features of a molecule with its observed activity. patsnap.comazolifesciences.com For this compound, a systematic SAR study would involve synthesizing and testing a series of analogs to determine how structural modifications affect a desired outcome, such as its reactivity in cycloaddition reactions or a specific biological effect.

Key structural modifications for a SAR study of this compound could include:

Substitution on the Benzene Ring: Introducing various electron-withdrawing or electron-donating groups at the ortho-, meta-, and para-positions to probe the electronic effects on reactivity and biological interactions.

Alteration of the Linker: Modifying the length and composition of the ethoxy linker (e.g., changing it to a propoxy or butoxy group) to assess the impact of steric bulk and flexibility.

Modification of the Azide Group: While the azide is the key reactive handle for click chemistry, related functional groups could be explored in broader SAR studies for other applications.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to build mathematical models that quantitatively correlate chemical structure with activity. doaj.org These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

The table below outlines a hypothetical framework for a QSAR study on derivatives of this compound, indicating the types of descriptors that would be calculated and correlated with a measured activity.

| Derivative of this compound | Molecular Descriptor Class | Example Descriptors | Predicted Activity/Property |

|---|---|---|---|

| Parent Compound | Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity in Cycloaddition, Receptor Binding Affinity, etc. |

| Substituted Analogs (e.g., -NO2, -Cl, -CH3) | Steric | Molecular Volume, Surface Area, Molar Refractivity | |

| Linker-Modified Analogs | Hydrophobic | LogP (Partition Coefficient) | |

| Isomeric Analogs | Topological | Connectivity Indices, Shape Indices |

By applying these in silico methods, researchers can rationally design new derivatives of this compound with enhanced reactivity for bioconjugation, improved pharmacokinetic properties (in a drug discovery context), or optimized characteristics for materials science applications, guiding future experimental work in a more targeted and efficient manner. researchgate.net

Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of (2-Azidoethoxy)benzene. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 2-azidoethoxy side chain. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals signals in five distinct regions. nih.gov

The aromatic region shows three multiplets between δ 6.89 and 7.34 ppm. The two protons in the ortho position (relative to the ethoxy group) appear as a multiplet at approximately δ 6.92 ppm, while the two meta protons are observed further downfield in a multiplet around δ 7.31 ppm. nih.gov The single para proton resonates as a multiplet near δ 6.99 ppm. nih.gov

The aliphatic portion of the molecule is characterized by two signals, which appear as triplets in some sources or as doublets in others, depending on the specific coupling observed. nih.govnih.gov A signal at approximately δ 4.16 ppm corresponds to the two protons of the methylene (B1212753) group directly attached to the phenoxy oxygen (-O-CH₂-). nih.gov The adjacent methylene group's protons, which are bonded to the carbon bearing the azide (B81097) group (-CH₂-N₃), resonate upfield around δ 3.60 ppm. nih.gov The observed coupling between these two methylene groups confirms their connectivity. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.34-7.28 | m | 2H | Ar-H (meta) |

| 7.02-6.97 | m | 1H | Ar-H (para) |

| 6.95-6.89 | m | 2H | Ar-H (ortho) |

| 4.16 | d (J=5.0 Hz) or t | 2H | -O-CH₂- |

| 3.60 | d (J=5.0 Hz) or t | 2H | -CH₂-N₃ |

Data sourced from a 500 MHz spectrometer. nih.gov

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing all unique carbon environments. For this compound, six distinct signals are expected and observed. nih.gov

The aromatic region contains four signals. The carbon atom directly bonded to the ether oxygen (ipso-carbon) is the most deshielded, appearing at δ 158.4 ppm. nih.gov The two meta carbons are observed at δ 129.8 ppm, followed by the para carbon at δ 121.6 ppm, and the two ortho carbons at δ 114.8 ppm. nih.gov

In the aliphatic region, the carbon of the methylene group attached to the phenoxy oxygen (-O-CH₂-) resonates at δ 67.1 ppm. The carbon atom bonded to the electron-withdrawing azide group (-CH₂-N₃) is found further upfield at δ 50.4 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.4 | Ar-C (ipso) |

| 129.8 | Ar-C (meta) |

| 121.6 | Ar-C (para) |

| 114.8 | Ar-C (ortho) |

| 67.1 | -O-CH₂- |

| 50.4 | -CH₂-N₃ |

Data sourced from a 125 MHz spectrometer. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at δ 4.16 ppm with the ¹³C signal at δ 67.1 ppm, confirming the -O-CH₂- group. Similarly, a correlation would be observed between the proton signal at δ 3.60 ppm and the carbon signal at δ 50.4 ppm, assigning the -CH₂-N₃ group. It would also correlate the aromatic proton signals with their corresponding aromatic carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A key correlation in the COSY spectrum of this compound would be a cross-peak between the proton signals at δ 4.16 ppm (-O-CH₂-) and δ 3.60 ppm (-CH₂-N₃). This directly confirms the ethoxy linkage in the side chain. Correlations would also be seen between the adjacent ortho, meta, and para protons on the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. For this compound, the DEPT-135 spectrum would show negative signals at δ 67.1 ppm and δ 50.4 ppm, confirming them as CH₂ groups. The aromatic carbons with attached protons (ortho, meta, para) would show positive signals, while the quaternary ipso-carbon at δ 158.4 ppm would be absent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. In the positive ion mode, this compound (C₈H₉N₃O, MW = 163.18 g/mol ) is expected to be readily detected as protonated or sodiated adducts. The primary ions observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 164.18 and the sodium adduct [M+Na]⁺ at an m/z of 186.16. The presence of these adducts provides clear evidence of the compound's molecular weight.

Table 3: Expected ESI-MS Adducts for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀N₃O]⁺ | 164.08 |

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental formula. The exact mass of the [M+H]⁺ ion of this compound can be calculated based on the precise masses of its constituent isotopes. This technique is definitive in confirming that the observed mass corresponds to the expected molecular formula, C₈H₉N₃O, distinguishing it from any other compound with the same nominal mass.

The calculated exact mass for the protonated molecule [C₈H₁₀N₃O]⁺ is 164.08239. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would serve as conclusive proof of the compound's elemental composition.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the characterization of this compound. The FTIR spectrum provides direct evidence for the presence of the key functional groups: the azide group, the aromatic ring, and the ether linkage.

The most prominent and diagnostic absorption in the FTIR spectrum of this compound is the strong, sharp band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the region of 2100-2160 cm⁻¹ . The high intensity and characteristic position of this absorption make it an excellent marker for confirming the successful introduction of the azide functionality and for monitoring its transformation in subsequent reactions, such as cycloadditions.

The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations are observed as a group of weaker bands in the region of 3000-3100 cm⁻¹ . The characteristic C=C stretching vibrations within the aromatic ring give rise to one or more sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring and are typically found in the fingerprint region below 900 cm⁻¹.

The ether linkage (C-O-C) in the ethoxy portion of the molecule is characterized by its stretching vibrations. The asymmetric C-O-C stretching vibration usually appears as a strong band in the region of 1200-1260 cm⁻¹ , while the symmetric stretch is often weaker and appears at a lower wavenumber, around 1000-1050 cm⁻¹ .

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100-2160 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Weak to Medium |

| Aromatic C=C | In-ring Stretch | 1450-1600 | Variable, Sharp |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200-1260 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1000-1050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene chromophore.

Benzene itself exhibits a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm, which arise from π → π* transitions. The presence of the (2-azidoethoxy) substituent on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the interaction of the non-bonding electrons of the ether oxygen with the π-system of the aromatic ring, which extends the conjugation and lowers the energy of the electronic transitions.

Therefore, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would likely show a primary absorption maximum (λmax) shifted to a wavelength longer than 254 nm. The exact position and molar absorptivity (ε) of this band would be characteristic of the compound and can be used for quantitative analysis, for example, to determine its concentration in solution using the Beer-Lambert law. Monitoring changes in the UV-Vis spectrum can also be employed to follow reactions involving the aromatic ring or changes in the electronic structure of the molecule.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for the assessment of its purity. The choice of the specific method and conditions depends on the scale of the separation and the nature of the impurities.

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound and for determining the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent).

The polarity of this compound, which contains a relatively nonpolar phenyl group and a polar azide and ether group, allows for good separation from both more polar and less polar impurities. A common eluent system for compounds of intermediate polarity is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane.

For this compound, a typical starting point for developing a TLC solvent system would be a mixture of hexane and ethyl acetate . The ratio of these solvents can be adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for good separation in column chromatography is typically in the range of 0.2-0.4. For a structurally similar compound, an eluent system of ethyl acetate/petroleum spirit (2:3 v/v) has been reported to give an Rf of 0.34. The spots on the TLC plate can be visualized under UV light (254 nm) due to the UV-active benzene ring, or by staining with a suitable reagent.

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a mobile phase, the composition of which is typically determined by prior TLC analysis.

Based on the TLC development, a suitable eluent for the column chromatography of this compound would be a mixture of hexane and ethyl acetate , for instance, in a 4:1 (v/v) ratio. The elution can be performed isocratically (with a constant solvent composition) or with a gradient of increasing polarity to effectively separate the desired product from impurities.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure this compound, as identified by a single spot with the correct Rf value, are then combined. The solvent is subsequently removed under reduced pressure to yield the purified compound.

Table 2: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Application |

| Thin Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (e.g., 3:2 v/v) | UV light (254 nm) | Reaction monitoring, purity assessment, solvent system optimization |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | TLC analysis of fractions | Purification of the final product |

Q & A

Q. What are the standard synthetic routes for (2-Azidoethoxy)benzene, and how are they validated?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting a mesylated or halogenated precursor (e.g., 2-phenoxyethyl mesylate) with sodium azide. For example, mesylate intermediates are treated with NaN₃ in polar solvents like DMF at 60–80°C for 12–24 hours, yielding the azide product after purification via column chromatography (PE/CH₂Cl₂ gradients) . Validation relies on spectroscopic characterization (¹H/¹³C NMR, IR) and mass spectrometry. Key NMR signals include ethoxy protons (δ 3.6–4.3 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

- ¹H NMR : Ethoxy protons appear as triplets (δ ~3.8–4.3 ppm, J ≈ 4–5 Hz) due to coupling with adjacent CH₂ groups. Aromatic protons show splitting patterns consistent with para-substitution (e.g., δ 6.9–7.3 ppm for meta/para hydrogens) .

- ¹³C NMR : Key signals include the azide-bearing carbon (~50 ppm) and the ether oxygen-linked carbons (~67–70 ppm) .

- IR : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance yield and purity?

- Reaction Conditions : Increasing reaction time (24–48 hours) and temperature (80–100°C) improves conversion but risks azide decomposition. Solvent choice (e.g., DMF vs. DMSO) affects reaction kinetics .

- Purification : Gradient elution in column chromatography (e.g., PE:CH₂Cl₂ from 5:1 to 1:1) resolves azide products from unreacted precursors .

- Stoichiometry : A 10–20% excess of NaN₃ ensures complete substitution of mesylate intermediates .

Q. What strategies resolve discrepancies in reported NMR data for this compound?

Conflicting coupling constants (e.g., J = 20.3 Hz in one study vs. J = 5.0 Hz in another) may arise from solvent effects, concentration, or instrument calibration . To address this:

- Standardization : Run NMR in deuterated solvents (CDCl₃) at consistent concentrations.

- Validation : Compare data with structurally analogous compounds (e.g., 1-(2-Azidoethoxy)-2-(trifluoromethyl)benzene, δ 4.16 ppm) .

- 2D NMR : Use HSQC or COSY to confirm spin-spin coupling networks .

Q. How is this compound utilized in click chemistry for drug discovery applications?

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Applications include:

- Antiviral Agents : Conjugation with alkyne-functionalized protease inhibitors (e.g., dengue virus NS2B-NS3 protease inhibitors) .

- HDAC Inhibitors : Functionalizing histone deacetylase inhibitors for improved cellular uptake .

- Bioconjugation : Attaching fluorescent tags or polyethylene glycol (PEG) chains to biomolecules (e.g., N6-[(2-Azidoethoxy)carbonyl]-L-lysine for protein modification) .

Q. What precautions are critical for handling this compound in experimental settings?

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent azide degradation. Protect from light and moisture .

- Safety : Use explosion-resistant equipment due to the shock-sensitive nature of organic azides. Conduct reactions in fume hoods with blast shields .

- Waste Disposal : Quench residual azides with aqueous NaNO₂ or PPh₃ before disposal .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported for this compound synthesis?

Yields vary widely (65–95%) depending on the precursor and purification methods . For example:

- Mesylate Route : 65% yield due to competing elimination side reactions .

- Direct Substitution : 95% yield when using freshly distilled reagents and optimized chromatography . Mitigation involves monitoring reaction progress (TLC) and using high-purity starting materials.

Methodological Recommendations

- Synthetic Protocols : Follow procedures from peer-reviewed journals (e.g., Acta Crystallographica, Inorganic Chemistry) rather than commercial databases .

- Analytical Rigor : Use hyphenated techniques (e.g., LC-MS) to confirm purity and identity .

- Collaborative Verification : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |